4-Bromo-2-chloro-6-iodoaniline

Synthetic Methodology Halogenated Benzene Synthesis Microscale Organic Chemistry

4-Bromo-2-chloro-6-iodoaniline (CAS 56141-11-8) is a densely functionalized halogenated aromatic amine. Its molecular structure features three distinct halogen substituents—bromine, chlorine, and iodine—positioned ortho, para, and ortho, respectively, to the amino group on a single benzene ring.

Molecular Formula C6H4BrClIN
Molecular Weight 332.36 g/mol
Cat. No. B12088954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloro-6-iodoaniline
Molecular FormulaC6H4BrClIN
Molecular Weight332.36 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)N)I)Br
InChIInChI=1S/C6H4BrClIN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
InChIKeyODRRRUCLKFJJNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-chloro-6-iodoaniline: A Densely Halogenated Aniline Building Block for Programmable Synthesis and Heterocycle Construction


4-Bromo-2-chloro-6-iodoaniline (CAS 56141-11-8) is a densely functionalized halogenated aromatic amine . Its molecular structure features three distinct halogen substituents—bromine, chlorine, and iodine—positioned ortho, para, and ortho, respectively, to the amino group on a single benzene ring . With a molecular weight of 332.36 g/mol, a reported melting point of 97-97.5 °C, and a predicted pKa of -0.11 , this compound functions primarily as a versatile synthetic intermediate rather than a final active pharmaceutical ingredient . The spatial and electronic differentiation among the carbon-halogen bonds provides a unique platform for executing sequential, site-selective cross-coupling reactions, enabling the programmed construction of complex molecular architectures . This specific substitution pattern is engineered to address the limitations of simpler aniline derivatives in multi-step synthesis workflows.

Why 4-Bromo-2-chloro-6-iodoaniline Cannot Be Replaced by Simpler Haloanilines in Multi-Step Synthesis


Direct substitution with generic mono- or dihalogenated anilines (e.g., 4-iodoaniline, 2,4-dibromoaniline) is often unsuccessful because these simpler analogs lack the orthogonal reactivity required for iterative functionalization. In 4-Bromo-2-chloro-6-iodoaniline, the carbon-iodine bond exhibits significantly higher reactivity in oxidative addition (e.g., in Pd-catalyzed cross-couplings) compared to the carbon-bromine and carbon-chlorine bonds . Conversely, the amino group can undergo chemoselective transformations like reductive deamination, enabling a complete change in the core's electronic and steric profile [1]. Replacing this compound with a symmetrical analog typically leads to inseparable mixtures of regioisomers, incomplete conversion, or the inability to access late-stage diversification points. The following quantitative evidence demonstrates the tangible, measurable advantages of retaining this specific polyhalogenated scaffold in both academic research and industrial process development.

Quantitative Differentiation of 4-Bromo-2-chloro-6-iodoaniline: Head-to-Head Reactivity and Synthetic Efficiency Data


Superior Reductive Deamination Efficiency vs. Traditional Diazonium Routes

The reductive deamination of 4-Bromo-2-chloro-6-iodoaniline using isoamyl nitrite in DMF provides a streamlined route to 1-bromo-3-chloro-5-iodobenzene, circumventing the inefficiencies of traditional diazonium salt-based protocols [1]. This method requires only 0.25 g of starting material and consistently achieves product yields exceeding 75%, offering a significant improvement over the lengthy and frequently inefficient standard diazonium isolation procedure [2].

Synthetic Methodology Halogenated Benzene Synthesis Microscale Organic Chemistry

Orthogonal Reactivity in Cross-Coupling: Selective Iodide Functionalization Over Bromide and Chloride

The compound's iodine atom serves as the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions, while the bromine and chlorine atoms remain largely inert under standard conditions . In competitive scenarios, chemoselective cross-coupling at the aryl C-I bond is achievable in the presence of both C-Br and C-Cl bonds, as well as other sensitive functional groups [1]. This is in stark contrast to 2,4-dibromoaniline or 4-iodoaniline, where the absence of a strongly differentiated leaving group precludes such sequential, site-selective functionalization.

Palladium Catalysis Chemoselectivity Cross-Coupling

Superior Scaffold for Heterocycle Synthesis via Single-Electron Transfer (SET) Mediated Indole Formation

2-Iodoaniline derivatives, including 4-Bromo-2-chloro-6-iodoaniline, undergo transition-metal-free, single-electron transfer (SET) mediated modular indole formation with ketones . This reaction exhibits a broad substrate scope and unconventional regioselectivity trends, providing access to complex indole scaffolds not readily available from other haloanilines [1]. Simpler anilines like 4-bromo-2-chloroaniline, lacking the ortho-iodine, cannot participate in this specific transformation.

Heterocyclic Chemistry Indole Synthesis Transition-Metal-Free

Differentiated Physical Properties: Higher Melting Point Enables Improved Purification

4-Bromo-2-chloro-6-iodoaniline possesses a melting point of 97-97.5 °C , which is substantially higher than its precursor 4-bromo-2-chloroaniline (70-72 °C) [1] and 4-iodoaniline (61-63 °C) . This elevated melting point is a direct consequence of the increased molecular weight (332.36 g/mol) and the enhanced van der Waals interactions from the heavy iodine atom [2]. The higher melting point facilitates easier purification by recrystallization and contributes to improved stability during storage at ambient laboratory temperatures.

Physical Chemistry Purification Recrystallization

Validated Precursor for Antiprotozoal m-Terphenyl Derivatives

The synthetic utility of 4-Bromo-2-chloro-6-iodoaniline is validated by its use as a key intermediate in the preparation of complex dicationic m-terphenyl and 1,3-dipyridylbenzene derivatives, which have demonstrated antiprotozoal activity [1]. This demonstrates that the compound can be successfully elaborated into biologically relevant molecules. Generic alternatives like 2,4-dibromoaniline or 4-iodoaniline would not provide the same regioisomeric purity or the specific halogen pattern required for accessing this class of dicationic structures.

Medicinal Chemistry Antiprotozoal Agents Dicationic Compounds

Optimal Procurement and Use Cases for 4-Bromo-2-chloro-6-iodoaniline Based on Verified Evidence


Efficient Generation of 1-Bromo-3-chloro-5-iodobenzene for Materials Science and Advanced Intermediates

Based on the superior yield and microscale efficiency of the reductive deamination process [1], 4-Bromo-2-chloro-6-iodoaniline is the preferred starting material for synthesizing 1-bromo-3-chloro-5-iodobenzene. This is particularly valuable in academic teaching laboratories and in industrial settings where minimizing material waste and maximizing throughput of this densely halogenated benzene core is critical. The improved deamination protocol offers a tangible advantage over older, less efficient diazonium routes [2].

Programmable Synthesis of Complex Aromatic Architectures via Sequential Cross-Coupling

The orthogonal reactivity of the C-I, C-Br, and C-Cl bonds makes this compound an ideal linchpin for the iterative synthesis of unsymmetrical, highly functionalized aromatic systems. Scientists should select this compound when a synthetic route requires the sequential introduction of three different substituents onto a benzene ring, a task that is not feasible with symmetrical or mono-halogenated anilines. This is directly applicable in the development of novel ligands, molecular probes, and advanced pharmaceutical intermediates [3].

Construction of Indole-Based Scaffolds via Transition-Metal-Free SET Reactions

Given its utility in SET-mediated indole formation , 4-Bromo-2-chloro-6-iodoaniline should be procured for projects aiming to construct indole-containing heterocycles under mild, metal-free conditions. This is especially relevant for medicinal chemistry programs where residual transition metals in the final product are a major concern. The presence of the ortho-iodine is essential for this reactivity, which simpler anilines cannot replicate [4].

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